
4-(3-Methyl-1,2,4-triazol-4-yl)phenol
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Overview
Description
4-(3-Methyl-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenol group attached to a triazole ring, which is substituted with a methyl group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-triazole with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
4-(3-Methyl-1,2,4-triazol-4-yl)phenol is unique due to the specific substitution pattern on the triazole ring and the presence of the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Methyl-1,2,4-triazol-4-yl)phenol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with carboxylic acids or esters under reflux conditions. Key intermediates are confirmed using IR spectroscopy (to identify functional groups like -OH or -NH), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and elemental analysis (to validate purity). X-ray crystallography may be employed for unambiguous structural confirmation .
Q. How can researchers ensure structural fidelity during synthesis?
- Methodological Answer : After synthesis, structural validation involves:
- Spectroscopic Cross-Checking : Compare IR and NMR data with literature values (e.g., absence of carbonyl peaks in IR confirms cyclization ).
- Crystallographic Refinement : Use programs like SHELXL for single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles .
- Chromatographic Purity Checks : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of unreacted precursors .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC : Quantifies impurities using reverse-phase columns and UV detection.
- TLC : Monitors reaction progress with silica plates and visualizing agents (e.g., iodine vapor).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures?
- Methodological Answer : Discrepancies between spectroscopic predictions and observed properties (e.g., unexpected tautomerism) are resolved via:
- High-Resolution X-ray Diffraction : SHELX software refines electron density maps to distinguish between possible tautomers or stereoisomers .
- Computational DFT Calculations : Gaussian or similar programs model optimized geometries and compare calculated/experimental bond parameters .
Q. What experimental design considerations are vital for studying bioactivity (e.g., cytotoxicity)?
- Methodological Answer :
- Dose-Response Assays : Use MTT or SRB assays with triplicate measurements to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent blanks .
- SAR Studies : Synthesize analogs (e.g., varying substituents on the triazole or phenol ring) to correlate structural features with activity. Statistical tools like ANOVA identify significant trends .
Q. How should researchers address reproducibility challenges in synthetic protocols?
- Methodological Answer :
- Error Propagation Analysis : Apply methods from Data Reduction and Error Analysis for the Physical Sciences to quantify uncertainties in yields or spectral data .
- Robustness Testing : Vary reaction parameters (e.g., temperature, solvent polarity) systematically to identify critical factors. Document deviations in supplementary materials .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-11-10-6-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
InChI Key |
HXZAOEDYMVGZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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